molecular formula C9H22O3SSi B089376 1-Propanethiol, 3-(triethoxysilyl)- CAS No. 14814-09-6

1-Propanethiol, 3-(triethoxysilyl)-

Cat. No. B089376
CAS RN: 14814-09-6
M. Wt: 238.42 g/mol
InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N
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Patent
US04217294

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 58 grams (0.23 moles) of beta-triethoxysilylthiopropionamide product (Example II pilot plant lot containing 5% beta-cyanoethyltriethoxysilane starting material), 1.45 grams (2.5 weight percent) of rhenium heptasulfide catalyst (Re2S7.2H2O), and 12 grams ethanol rinse. The reactor was sealed, initially pressurized to 800 psig with hydrogen, and placed in a rocker. The vessel was heated with agitation for 4 hours to a maximum pressure of 1000 psig. After cooling to ambient temperature, the pressure was 0 psig, indicating that hydrogen was consumed by the reaction. The reaction had produced gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
catalyst
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])[CH2:5][CH2:6][C:7](N)=[S:8])[CH3:2]>[Re](=S)(=S)(=S)(=S)(=S)(=S)=S.C(O)C>[SH:8][CH2:7][CH2:6][CH2:5][Si:4]([O:13][CH2:14][CH3:15])([O:3][CH2:1][CH3:2])[O:10][CH2:11][CH3:12]

Inputs

Step One
Name
beta-triethoxysilylthiopropionamide
Quantity
58 g
Type
reactant
Smiles
C(C)O[Si](CCC(=S)N)(OCC)OCC
Name
Quantity
1.45 g
Type
catalyst
Smiles
[Re](=S)(=S)(=S)(=S)(=S)(=S)=S
Name
Quantity
12 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a clean, dry 300 cubic centimeter high pressure reactor
WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was heated with agitation for 4 hours to a maximum pressure of 1000 psig
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was consumed by the reaction

Outcomes

Product
Name
Type
product
Smiles
SCCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.